molecular formula C9H8FNO2 B428146 3-(4-Fluorophenyl)-1,3-oxazolidin-2-one

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B428146
M. Wt: 181.16g/mol
InChI Key: XWZUOAWIJKVLKC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a five-membered oxazolidinone ring substituted with a 4-fluorophenyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs containing the oxazolidinone pharmacophore, which is known for antibacterial and antithrombotic activities . Its structural simplicity and versatility make it a scaffold for derivatization, enabling modifications that enhance biological activity, metabolic stability, or synthetic utility.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16g/mol

IUPAC Name

3-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2

InChI Key

XWZUOAWIJKVLKC-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C2=CC=C(C=C2)F

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

  • Structure: Differs by the substitution of the 4-fluorophenyl group with a 4-aminophenyl group.
  • Applications : A key motif in drugs like Rivaroxaban (anticoagulant), Sutezolid (antibiotic), and Linezolid (antibiotic) .
  • Synthesis: Produced via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .
  • Key Difference: The amino group enhances hydrogen-bonding capacity, improving target binding in pharmaceuticals compared to the fluoro derivative.

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

  • Structure: Features a hydroxypentanoyl side chain and a phenyl group at position 3.
  • Applications : Intermediate in ezetimibe synthesis; exhibits >95% conversion in biocatalytic reductions due to stereochemical precision (S-configuration at C4 and C5) .
  • Key Difference: The hydroxypentanoyl group introduces chirality and hydroxyl functionality, critical for enzymatic recognition and metabolic stability .

(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

  • Structure: Contains an aminomethyl group at position 5 of the oxazolidinone ring.
  • Applications: Potential precursor for CNS-targeted drugs; the aminomethyl group may enhance blood-brain barrier penetration .
  • Key Difference: The aminomethyl substituent alters electronic properties and solubility, impacting pharmacokinetics compared to the parent compound .

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

  • Structure : Substituted with a bromomethyl group at position 5.
  • Applications : Serves as a reactive intermediate for further alkylation or cross-coupling reactions .

(4R)-3-[(4-Fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one

  • Structure : Includes an acetylated 4-fluorophenyl group and an isopropyl group at position 4.
  • Applications : Used in asymmetric synthesis; the isopropyl group enhances steric hindrance, influencing enantioselectivity in catalytic reactions .

Structural and Functional Analysis

Table 1: Comparative Data for Oxazolidinone Derivatives

Compound Name Molecular Formula Key Substituents Applications Reference
3-(4-Fluorophenyl)-1,3-oxazolidin-2-one C₉H₆FNO₂ 4-Fluorophenyl Pharmaceutical intermediate
3-(4-Aminophenyl)-1,3-oxazolidin-2-one C₉H₈N₂O₂ 4-Aminophenyl Antibacterial agents (Linezolid)
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-... C₂₀H₂₀FNO₄ Hydroxypentanoyl, Phenyl Ezetimibe synthesis
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-... C₁₀H₁₁FN₂O₂ 5-Aminomethyl CNS drug precursor
5-(Bromomethyl)-3-(4-fluorophenyl)-... C₁₀H₉BrFNO₂ 5-Bromomethyl Synthetic intermediate

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., -F) : Enhance oxidative stability and influence π-π stacking in drug-receptor interactions .
  • Amino Groups: Improve solubility and binding affinity but may increase metabolic susceptibility .
  • Hydroxyl Groups : Introduce hydrogen-bonding sites, critical for enzymatic catalysis and chiral resolution .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example, the (4S,5S) configuration in ezetimibe intermediates ensures proper alignment with UDP-glucuronyl transferase enzymes, enabling efficient glucuronidation .

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